3-(3-METHOXYPHENYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Overview
Description
3-(3-Methoxyphenyl)-2-[(1E)-2-(3-nitrophenyl)ethenyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-2-[(1E)-2-(3-nitrophenyl)ethenyl]-3,4-dihydroquinazolin-4-one typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 3-methoxybenzaldehyde and 3-nitrobenzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with anthranilic acid in the presence of a suitable catalyst, such as acetic anhydride, to form the intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to yield the quinazolinone core structure.
Final Modification:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient and recyclable catalysts to reduce costs and environmental impact.
Purification Techniques: Employing advanced purification methods such as crystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-2-[(1E)-2-(3-nitrophenyl)ethenyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products
Oxidation: Formation of 3-(3-hydroxyphenyl)-2-[(1E)-2-(3-nitrophenyl)ethenyl]-3,4-dihydroquinazolin-4-one.
Reduction: Formation of 3-(3-methoxyphenyl)-2-[(1E)-2-(3-aminophenyl)ethenyl]-3,4-dihydroquinazolin-4-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Methoxyphenyl)-2-[(1E)-2-(3-nitrophenyl)ethenyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential anti-cancer and anti-inflammatory properties.
Pharmaceutical Research: Used as a lead compound for the development of new therapeutic agents.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-2-[(1E)-2-(3-nitrophenyl)ethenyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Biological Effects: These interactions can lead to the inhibition of cancer cell growth, reduction of inflammation, and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- **3-(3-Methoxyphenyl)-2-[(1E)-2-(4-nitrophenyl)ethenyl]-3,4-dihydroquinazolin-4-one
- **3-(4-Methoxyphenyl)-2-[(1E)-2-(3-nitrophenyl)ethenyl]-3,4-dihydroquinazolin-4-one
- **3-(3-Methoxyphenyl)-2-[(1E)-2-(3-nitrophenyl)ethenyl]-2,3-dihydroquinazolin-4-one
Uniqueness
Structural Differences: The position of the methoxy and nitro groups can significantly affect the compound’s biological activity and chemical reactivity.
Biological Activity: The specific arrangement of functional groups in 3-(3-Methoxyphenyl)-2-[(1E)-2-(3-nitrophenyl)ethenyl]-3,4-dihydroquinazolin-4-one may confer unique biological properties compared to its analogs.
Chemical Reactivity: Differences in reactivity towards oxidation, reduction, and substitution reactions can be observed based on the position of substituents.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c1-30-19-9-5-7-17(15-19)25-22(24-21-11-3-2-10-20(21)23(25)27)13-12-16-6-4-8-18(14-16)26(28)29/h2-15H,1H3/b13-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKINFOVXNPTTGT-OUKQBFOZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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